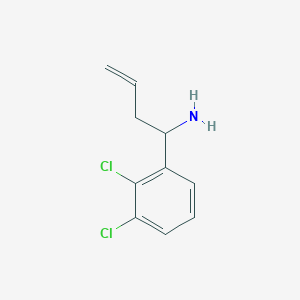
1-(2,3-Dichlorophenyl)but-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorophenyl)but-3-en-1-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to a butenyl amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)but-3-en-1-amine typically involves the reaction of 2,3-dichlorobenzaldehyde with an appropriate amine under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with the aldehyde to form the corresponding alcohol. This intermediate is then subjected to a dehydration reaction to yield the desired butenyl amine compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. Catalysts and solvents are chosen based on their ability to facilitate the reaction while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorophenyl)but-3-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
1-(2,3-Dichlorophenyl)but-3-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,3-Dichlorophenyl)but-3-en-1-amine exerts its effects involves its interaction with specific molecular targets. The dichlorophenyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The butenyl amine chain can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)but-3-en-1-amine: This compound has a similar structure but with the chlorine atoms positioned differently on the phenyl ring.
1-(3,4-Dichlorophenyl)but-3-en-1-amine: Another isomer with chlorine atoms at the 3 and 4 positions.
1-(2,3-Dichlorophenyl)ethan-1-amine: A shorter chain analog with similar chemical properties.
Uniqueness
1-(2,3-Dichlorophenyl)but-3-en-1-amine is unique due to its specific dichlorophenyl substitution pattern and the presence of a butenyl amine chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11Cl2N |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c1-2-4-9(13)7-5-3-6-8(11)10(7)12/h2-3,5-6,9H,1,4,13H2 |
InChI Key |
FMXILHHGMGPCMB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=C(C(=CC=C1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















